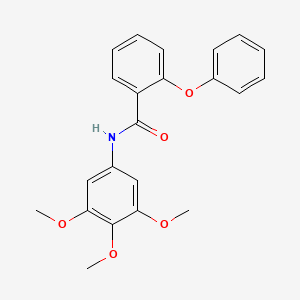
2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide
説明
2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as GSK-3 inhibitor or TDZD-8 and has been studied extensively for its role in treating various diseases such as cancer, diabetes, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various signaling pathways in the cell. Inhibition of GSK-3 leads to the activation of various downstream pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide have been extensively studied. It has been shown to inhibit the growth of various cancer cells such as breast, prostate, and colon cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its high specificity for GSK-3 inhibition. This allows for the study of downstream signaling pathways and their role in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for the study of 2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further studies are needed to determine the mechanism of action and potential side effects of this compound in animal models. In addition, studies are needed to optimize the synthesis method of this compound to improve its solubility and efficacy.
科学的研究の応用
2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been linked to the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
2-phenoxy-N-(3,4,5-trimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-25-19-13-15(14-20(26-2)21(19)27-3)23-22(24)17-11-7-8-12-18(17)28-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRIYDYEUOVAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4238686.png)

![ethyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4238698.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4238710.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride](/img/structure/B4238722.png)
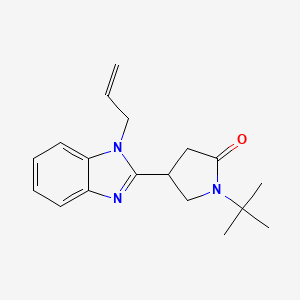
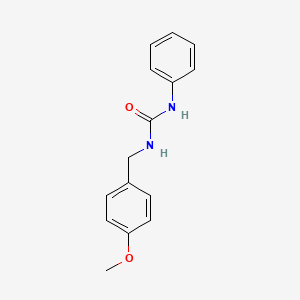
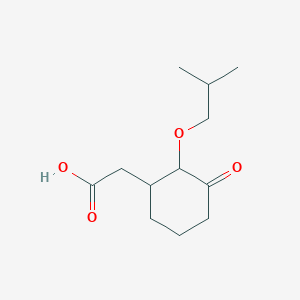
![8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238754.png)
![2-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]-4-(methylthio)butanoic acid](/img/structure/B4238758.png)
![4-fluoro-N-{3-oxo-3-[(2-pyridin-4-ylethyl)amino]propyl}benzamide](/img/structure/B4238764.png)
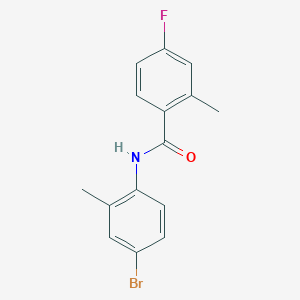
![{3-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238775.png)